molecular formula C19H29N3O2S B3015414 N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide CAS No. 1235148-03-4

N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide

Cat. No.: B3015414
CAS No.: 1235148-03-4
M. Wt: 363.52
InChI Key: DHCYFNZRWKNYBJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a benzamido moiety with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the Benzamido Moiety: This can be done through amide bond formation reactions, such as coupling reactions using reagents like EDCI or DCC.

    Introduction of the Methylthio Group: This step might involve thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Alkylating agents like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the area of pain management or neurological disorders.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring and the benzamido moiety could play crucial roles in binding to these targets, while the tert-butyl and methylthio groups might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

  • The presence of the methylthio group in this compound might confer unique chemical properties, such as increased lipophilicity or altered reactivity.
  • The specific arrangement of functional groups in this compound could result in distinct biological activity compared to other similar compounds.

Properties

IUPAC Name

N-tert-butyl-4-[[(2-methylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-17(23)15-7-5-6-8-16(15)25-4/h5-8,14H,9-13H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCYFNZRWKNYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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